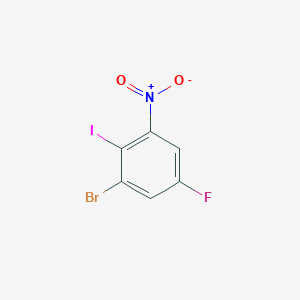![molecular formula C36H24N2 B1591911 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline CAS No. 96710-07-5](/img/structure/B1591911.png)
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines. This compound is characterized by its unique structure, which includes two biphenyl groups attached to a phenanthroline core. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline typically involves the condensation of 4,7-dibromo-1,10-phenanthroline with [1,1’-biphenyl]-4-boronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the biphenyl rings.
Aplicaciones Científicas De Investigación
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in developing metal-based drugs, particularly in cancer therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death, which is useful in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler analog without the biphenyl groups, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different structure.
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups, used in various organic synthesis applications.
Uniqueness
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is unique due to the presence of biphenyl groups, which enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification. This makes it more versatile in applications compared to simpler phenanthroline derivatives.
Propiedades
IUPAC Name |
4,7-bis(4-phenylphenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-21-23-37-35-33(31)19-20-34-32(22-24-38-36(34)35)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYSQZUNLCLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609010 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96710-07-5 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

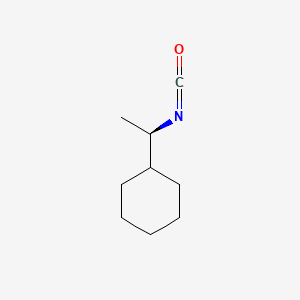
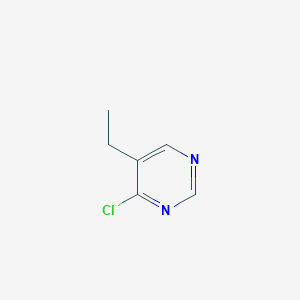
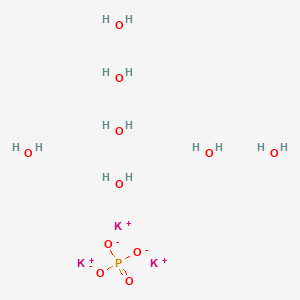

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
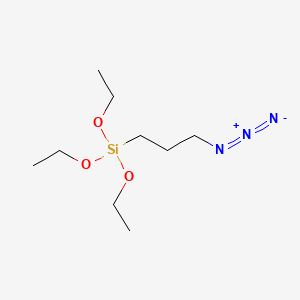

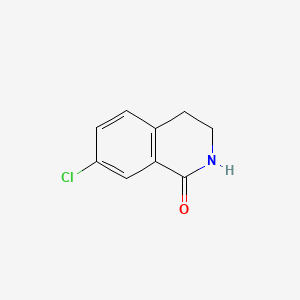
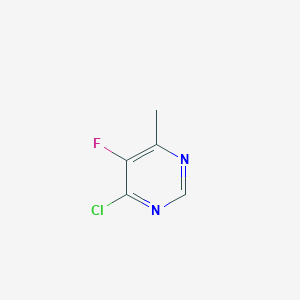

![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)

